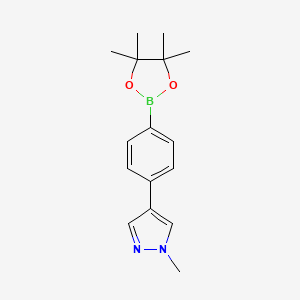

1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole

Descripción general

Descripción

1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a pyrazole ring substituted with a phenyl group, which is further substituted with a dioxaborolane moiety. The boronic ester functionality makes this compound valuable in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrazole is treated with a phenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of the Boronic Ester: The final step involves the formation of the boronic ester by reacting the phenyl-substituted pyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or vinyl-aryl compound.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Reduction: The compound can undergo reduction reactions to form the corresponding borane or borohydride derivatives.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are often used.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, derivatives of 1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole have been evaluated for their ability to inhibit cancer cell proliferation. A notable study demonstrated that modifications to the pyrazole ring could enhance binding affinity to cancer-related targets such as cyclooxygenases and farnesyl transferase receptors .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. A series of experiments conducted using standard methods such as the disk diffusion method revealed that certain derivatives of this pyrazole compound possess significant antibacterial effects. The presence of the boron moiety appears to contribute to the enhanced activity against resistant strains .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been well-documented. In vivo studies using carrageenan-induced paw edema models demonstrated that compounds related to this compound exhibited substantial reductions in inflammation markers compared to control groups .

Synthetic Intermediates

This compound acts as an important synthetic intermediate in the preparation of more complex organic molecules. The boron-containing group allows for various coupling reactions, making it a versatile building block in organic synthesis. For example, it can be utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds with potential applications in pharmaceuticals and agrochemicals .

Material Science

In material science, the incorporation of boron-containing compounds like this compound into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. The unique electronic properties imparted by the boron moiety can also lead to improved performance in electronic applications .

Case Study 1: Anticancer Evaluation

A study published in the International Journal of Pharmaceutical Sciences Review and Research explored the anticancer potential of various pyrazole derivatives. The researchers synthesized several compounds based on the structure of this compound and evaluated their cytotoxicity against different cancer cell lines using MTT assays. Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Antimicrobial Activity Assessment

In another investigation focused on antimicrobial efficacy, researchers tested the compound against Gram-positive and Gram-negative bacteria. The results indicated that specific derivatives displayed significant inhibition zones compared to control antibiotics. This study highlights the potential application of these compounds in developing new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane moiety forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the final coupled product.

Comparación Con Compuestos Similares

Similar Compounds

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Similar structure but with an indole ring instead of a pyrazole ring.

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl piperazine: Contains a piperazine ring instead of a pyrazole ring.

Uniqueness

1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole is unique due to its specific combination of a pyrazole ring and a boronic ester functionality. This combination provides distinct reactivity and versatility in organic synthesis, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.

Actividad Biológica

1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole (CAS No. 761446-44-0) is a compound that exhibits significant biological activity due to its unique structural features. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is CHBNO, with a molecular weight of 208.07 g/mol. It has a melting point range of 59-64 °C and a boiling point of approximately 308.3 °C at 760 mmHg .

| Property | Value |

|---|---|

| Molecular Formula | CHBNO |

| Molecular Weight | 208.07 g/mol |

| Melting Point | 59-64 °C |

| Boiling Point | 308.3 °C |

| Density | 1.05 g/cm³ |

Antidepressant Effects

Recent studies have indicated that pyrazole derivatives exhibit antidepressant-like effects in animal models. For instance, compounds similar to the one in focus have been shown to significantly reduce immobility time in the Tail Suspension Test (TST) and the Forced Swim Test (FST), suggesting an increase in serotonergic activity . Specifically, the compound's structure allows it to interact with serotonin receptors, which is essential for mood regulation.

The antidepressant activity of this compound appears to be mediated through the modulation of serotonin levels in the brain. This is evidenced by the increased swimming time in FST without changes in climbing behavior—indicating a potential serotonergic mechanism rather than noradrenergic pathways .

Study on Antidepressant Activity

In a controlled study involving various pyrazole derivatives, it was found that certain compounds significantly shortened immobility time compared to control groups. The results suggested that these compounds could serve as potential antidepressants due to their ability to enhance serotonergic neurotransmission .

Inhibition Studies

Research has also highlighted the role of organoboron compounds like this pyrazole derivative in inhibiting specific synthetases involved in metabolic pathways. These inhibitors can offer insights into new therapeutic strategies for various diseases . The presence of boron in its structure enhances its reactivity and interaction with biological molecules.

Propiedades

IUPAC Name |

1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)14-8-6-12(7-9-14)13-10-18-19(5)11-13/h6-11H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKBWEUPESFUGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CN(N=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.